molecular formula C19H25N3O4 B431188 N-(4,6-dimethylpyrimidin-2-yl)-3,4,5-triethoxybenzamide CAS No. 349441-45-8

N-(4,6-dimethylpyrimidin-2-yl)-3,4,5-triethoxybenzamide

Cat. No.: B431188
CAS No.: 349441-45-8
M. Wt: 359.4g/mol
InChI Key: IGCCHKVCJIZRSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethylpyrimidin-2-yl)-3,4,5-triethoxybenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a benzamide moiety substituted with ethoxy groups at positions 3, 4, and 5. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-3,4,5-triethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4,6-dimethylpyrimidine and 3,4,5-triethoxybenzoic acid.

    Coupling Reaction: The 4,6-dimethylpyrimidine is reacted with 3,4,5-triethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N-(4,6-dimethylpyrimidin-2-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The ethoxy groups on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-3,4,5-triethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N-(4,6-dimethylpyrimidin-2-yl)-3,4,5-triethoxybenzamide can be compared with other similar compounds, such as:

    N-(4,6-dimethylpyrimidin-2-yl)-4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzenesulfonamide: This compound has a similar pyrimidine structure but differs in the substitution pattern on the benzamide moiety.

    N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: Another similar compound with a different substitution pattern and potential biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

349441-45-8

Molecular Formula

C19H25N3O4

Molecular Weight

359.4g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-3,4,5-triethoxybenzamide

InChI

InChI=1S/C19H25N3O4/c1-6-24-15-10-14(11-16(25-7-2)17(15)26-8-3)18(23)22-19-20-12(4)9-13(5)21-19/h9-11H,6-8H2,1-5H3,(H,20,21,22,23)

InChI Key

IGCCHKVCJIZRSF-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC(=CC(=N2)C)C

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC(=CC(=N2)C)C

Origin of Product

United States

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